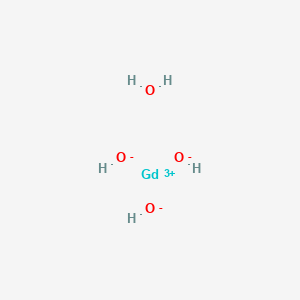
Gadolinium hydroxide (Gd(OH)3), hydrate (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium hydroxide (Gd(OH)3), hydrate (9CI) is a chemical compound with the molecular formula Gd(OH)3·xH2O. It is a rare earth hydroxide that is typically found in a hydrated form. This compound is known for its high purity and is often used in various scientific and industrial applications due to its unique properties .
Synthetic Routes and Reaction Conditions:
Hydrothermal Method: This method involves dissolving gadolinium salts in water and adding sodium hydroxide solution.
Precipitation Method: Gadolinium salts react with sodium hydroxide to form gadolinium hydroxide hydrate precipitate.
Industrial Production Methods: Industrial production of gadolinium hydroxide hydrate typically involves the precipitation method due to its simplicity and efficiency. The reaction is carried out in large reactors where gadolinium salts are mixed with sodium hydroxide under controlled conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Gadolinium hydroxide can undergo oxidation reactions, especially when exposed to high temperatures.
Reduction: It can also participate in reduction reactions under specific conditions.
Substitution: Gadolinium hydroxide can undergo substitution reactions where hydroxide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Typically involves heating the compound to high temperatures.
Reduction: Requires reducing agents such as hydrogen gas.
Substitution: Involves the use of various anionic reagents under controlled conditions.
Major Products:
Oxidation: Gadolinium oxide-hydroxide (GdOOH) and gadolinium oxide (Gd2O3) when heated to 307°C and higher.
Reduction: Reduced forms of gadolinium compounds.
Substitution: Various gadolinium salts depending on the substituting anion.
Aplicaciones Científicas De Investigación
Gadolinium hydroxide hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which gadolinium hydroxide exerts its effects involves its interaction with various molecular targets and pathways:
Catalytic Activity: Gadolinium hydroxide nanorods provide a large surface area and strong metal support interaction, enhancing the catalytic activity of loaded nanoparticles.
Contrast Agent: In medical imaging, gadolinium ions enhance the contrast by absorbing X-rays and magnetic fields, improving the visibility of internal structures.
Comparación Con Compuestos Similares
Gadolinium hydroxide can be compared with other similar rare earth hydroxides:
- Neodymium hydroxide (Nd(OH)3)
- Europium hydroxide (Eu(OH)3)
- Samarium hydroxide (Sm(OH)3)
- Ytterbium hydroxide (Yb(OH)3)
Uniqueness:
Propiedades
IUPAC Name |
gadolinium(3+);trihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.4H2O/h;4*1H2/q+3;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLNUMUBAPCAEW-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100634-91-1 |
Source


|
| Record name | Gadolinium(III) hydroxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
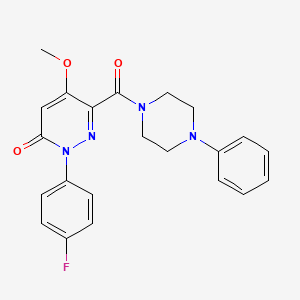
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)

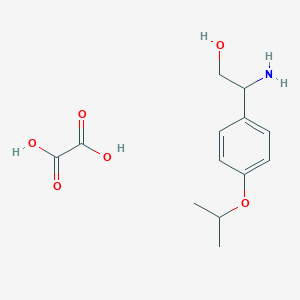
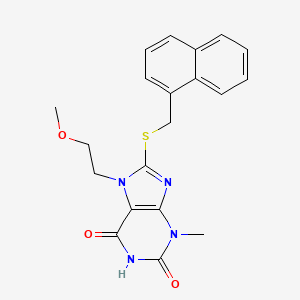
![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)
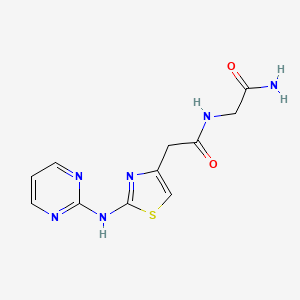
![2-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3019231.png)
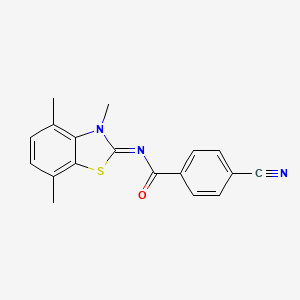
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B3019234.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B3019236.png)
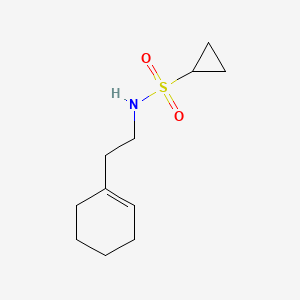
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B3019238.png)
![7-Aminospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019241.png)
